2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one
Description
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)sulfonylethyl]cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO3S/c15-12-5-7-13(8-6-12)19(17,18)10-9-11-3-1-2-4-14(11)16/h5-8,11H,1-4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOAWAGTALHADQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CCS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381228 | |
| Record name | 2-[2-(4-Chlorobenzene-1-sulfonyl)ethyl]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-99-0 | |
| Record name | 2-[2-(4-Chlorobenzene-1-sulfonyl)ethyl]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cycloaddition-Hydrolysis Approach
The cycloaddition-hydrolysis method is a two-step process involving Diels-Alder reactivity. As detailed in WO2004013090A1, a vinyl derivative (e.g., 4-chlorophenyl sulfone) reacts with 2-trimethylsilyloxybutadiene in refluxing toluene-xylene (130°C, 26 hours) under nitrogen . The silyl enol ether intermediate undergoes in situ hydrolysis using 3M hydrochloric acid at 50°C, yielding the target cyclohexanone. Key parameters include:
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Solvent System : Hydrocarbon solvents like toluene or xylene enhance cycloaddition efficiency.
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Acid Hydrolysis : Aqueous HCl at 30–80°C ensures complete deprotection without side reactions .
This method is scalable but requires stringent temperature control to prevent diene decomposition.
Photoinduced Cascade Reaction
A light-driven protocol (ACS JOC, 2023) enables synthesis under mild conditions . 2-Allylphenol derivatives react with sulfonyl chlorides (e.g., 4-chlorobenzenesulfonyl chloride) under UV irradiation, forming 2,3-dihydrobenzofuran intermediates. Subsequent oxidation with Jones reagent yields the cyclohexanone derivative.
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Conditions : Ethyl acetate/cyclohexane solvent, room temperature, 120-minute irradiation.
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Advantages : Avoids high temperatures and strong acids, reducing side products.
This method is eco-friendly but requires specialized UV equipment.
Trifluoroacetyl Elimination Strategy
WO2013014486A1 describes a dehydration-elimination route . Starting from 2-(4-(4-chlorophenyl)-1-hydroxycyclohexyl)-3,4-dihydronaphthalen-1-one, trifluoroacetic anhydride (TFAA) activates the hydroxyl group for elimination. Treatment with organic bases (e.g., DBU) in toluene at 60°C removes the trifluoroacetyl group, forming the cyclohexenone intermediate, which is hydrogenated to the target compound.
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Catalyst : p-Toluenesulfonic acid (2.5 mol%) accelerates dehydration.
This method is efficient for sterically hindered substrates but involves hazardous TFAA handling.
Sulfonation-Alkylation Sequence
Derpharmachemica’s approach (2011) uses sulfonation of cyclohexanol derivatives followed by alkylation . 4-Chlorobenzenesulfonyl chloride reacts with 2-hydroxycyclohexanone in dichloromethane with triethylamine. The resulting sulfonate undergoes alkylation with ethyl bromoacetate in DMSO, yielding the target compound after hydrolysis.
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Key Steps :
Comparative Analysis of Methods
Optimization and Industrial Considerations
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Solvent Selection : Toluene and xylene are preferred for high-temperature reactions due to boiling points >100°C . Ethyl acetate/cyclohexane mixtures improve photoinduced reaction safety .
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Catalyst Use : p-TSA reduces reaction times by 40% compared to acid-free conditions .
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Purification : Crystallization from heptane or ethyl acetate ensures >95% purity across methods .
Chemical Reactions Analysis
2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural differences and their implications:
Physicochemical Properties
Biological Activity
2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one, also known by its CAS number 175202-99-0, is a synthetic organic compound with notable biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇ClO₃S |
| Molar Mass | 300.8 g/mol |
| Density | 1.260 ± 0.06 g/cm³ |
| Boiling Point | 481.6 ± 41.0 °C |
| CAS Number | 175202-99-0 |
These properties suggest a stable compound with potential for various chemical reactions, including oxidation and reduction processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria range between 3.12 μg/mL to 12.5 μg/mL , demonstrating its potential as an antibacterial agent .
Anti-inflammatory Effects
The compound's structure suggests it may interact with inflammatory pathways. Preliminary studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition could lead to reduced production of prostaglandins, thereby alleviating inflammation .
The proposed mechanism of action involves the interaction of the sulfonyl group with specific enzymes or receptors in microbial cells or inflammatory pathways. This interaction may lead to the modulation of signaling pathways associated with inflammation and infection.
Case Studies
- Study on Antibacterial Activity : A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of several sulfonyl compounds, including this compound. The results indicated that this compound had superior activity against resistant strains of bacteria compared to traditional antibiotics .
- Inflammation Model : In another study, the compound was tested in a murine model of inflammation. The results showed a significant reduction in edema and inflammatory markers when treated with this compound compared to control groups .
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare it with similar compounds:
| Compound | Antibacterial Activity (MIC μg/mL) | Anti-inflammatory Potential |
|---|---|---|
| This compound | 3.12 - 12.5 | Moderate |
| 2-(4-Chlorophenyl)sulfonyl-1-phenylethanone | 5 - 15 | Low |
| Sulfanilamide | 10 - 20 | High |
This table illustrates that while this compound shows promising antibacterial activity, its anti-inflammatory effects are moderate compared to other compounds.
Q & A
Q. What are the established synthetic routes for 2-[2-[(4-chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one?
The compound can be synthesized via iron-catalyzed radical addition reactions. For example, a donor olefin (e.g., 4-butylcyclohexanone) reacts with a sulfonyl precursor under optimized conditions to yield sulfone derivatives. A reported procedure achieved 45% yield using 4-butylcyclohexanone and a tetrazolyl sulfone precursor in the presence of Fe(acac)₃ and a peroxide initiator . Alternative methods include cyclohexane oxidation, which produces cyclohexanone intermediates that can be further functionalized with sulfonyl groups .
Q. What analytical techniques are critical for characterizing this compound’s structure?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation, particularly for confirming the cyclohexanone ring conformation and sulfonyl group orientation. SCXRD parameters (e.g., space group, unit cell dimensions) should be cross-validated with spectroscopic data (¹H/¹³C NMR, IR) . For example, cyclohexanone derivatives with similar substituents exhibit distinct carbonyl stretching frequencies (~1700 cm⁻¹ in IR) and deshielded proton signals (δ 2.5–3.5 ppm in NMR) for sulfonyl-adjacent methylene groups .
Q. How does the compound’s solubility and stability impact experimental design?
The compound is likely soluble in organic solvents like ethyl acetate, acetone, or cyclohexane due to its non-polar cyclohexanone core and sulfonyl group. Stability tests under varying pH, temperature, and light exposure are essential. For instance, cyclohexanone derivatives degrade under strong acidic/basic conditions, necessitating neutral pH buffers in biological assays .
Advanced Research Questions
Q. What pharmacological activities are predicted for this compound based on structural analogs?
Cyclohexanone derivatives with sulfonyl or chlorophenyl groups exhibit anti-inflammatory, analgesic, and antihistaminic properties. For example, 3-[(E)-2-(4-chlorophenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one showed potential in anti-inflammatory drug development . Computational docking studies (e.g., molecular dynamics with COX-2 or GABA receptors) could predict binding affinities for this compound.
Q. How can conformational analysis resolve discrepancies in spectroscopic data?
Conflicting NMR signals (e.g., axial vs. equatorial substituents on the cyclohexanone ring) can arise due to chair-flip dynamics. Low-temperature NMR (−40°C to −80°C) or density functional theory (DFT) calculations can freeze or model conformers. For example, 2-hydroxycyclohexanone exhibits distinct axial-equatorial equilibria detectable via variable-temperature NMR .
Q. What experimental strategies address low yields in sulfonyl-ethylcyclohexanone synthesis?
Optimize radical initiation (e.g., switch from Fe(acac)₃ to photoredox catalysts) or adjust stoichiometry of sulfonyl precursors. A study using diphenyl disulfide as a sulfur donor improved sulfonation efficiency in similar systems . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances yield .
Q. How does the sulfonamide group influence reactivity in cross-coupling reactions?
The sulfonyl group acts as an electron-withdrawing moiety, directing electrophilic substitution to the para position of the chlorophenyl ring. For example, benzoic acid derivatives with [(4-chlorophenyl)sulfonyl]amino groups undergo regioselective Suzuki-Miyaura coupling . Reactivity can be modulated using Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating.
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s biological activity?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Validate activity via orthogonal assays:
Q. Why do different synthetic methods yield varying enantiomeric ratios?
Iron-catalyzed radical reactions often lack stereocontrol, while chiral auxiliaries or enzymes (e.g., ketoreductases) can enforce enantioselectivity. For example, (S)-2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one was synthesized using asymmetric catalysis, highlighting the role of chiral ligands .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
